2-Amino-2-methylbutan-1-ol

Description

The exact mass of the compound 2-Amino-2-methylbutan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-methylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-methylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

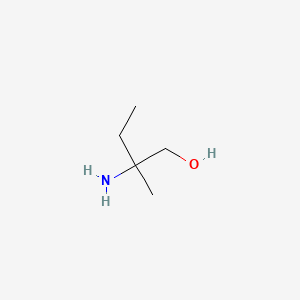

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKGDMNPQAZMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436195 | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10196-30-2 | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-methylbutan-1-ol chemical properties and structure

An In-depth Technical Guide to 2-Amino-2-methylbutan-1-ol: Properties, Synthesis, and Applications in Modern Research

Abstract

2-Amino-2-methylbutan-1-ol, a chiral amino alcohol, serves as a versatile building block and functional excipient in contemporary chemical and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established applications. We will delve into its role as a chiral auxiliary in asymmetric synthesis and its function as a highly effective emulsifying agent and pH buffer in complex formulations, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

2-Amino-2-methylbutan-1-ol is a primary amino alcohol characterized by a chiral center at the C2 position, where both an amino group and a methyl group are attached. This structure imparts specific stereochemical properties that are crucial for its application in asymmetric synthesis. The molecule is also known by synonyms such as 2-Amino-2-methyl-1-butanol.

Molecular Structure

The fundamental structure of 2-Amino-2-methylbutan-1-ol is foundational to its chemical behavior. Its primary alcohol and primary amine groups, coupled with a tertiary carbon at the stereocenter, dictate its reactivity and utility.

Caption: Chemical structure of 2-Amino-2-methylbutan-1-ol.

Physicochemical Data

A summary of the key physicochemical properties of 2-Amino-2-methylbutan-1-ol is presented in the table below. These properties are critical for its handling, formulation, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C5H13NO | PubChem |

| Molecular Weight | 103.16 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Chemical Suppliers |

| Melting Point | 36-38 °C | PubChem |

| Boiling Point | 186-188 °C | PubChem |

| Solubility | Soluble in water and ethanol | PubChem |

| pKa | ~9.6 | Inferred from similar structures |

Applications in Pharmaceutical and Chemical Industries

The bifunctional nature of 2-Amino-2-methylbutan-1-ol, possessing both a primary amine and a primary alcohol, makes it a valuable component in several industrial and research applications.

Buffering Agent and Emulsifier

In pharmaceutical formulations, 2-Amino-2-methylbutan-1-ol is utilized as a buffering agent to maintain the pH of topical and ophthalmic preparations. Its amine group can be protonated to form a conjugate acid, creating a buffer system that resists changes in pH. Furthermore, its amphiphilic character, with a hydrophilic amino alcohol head and a short hydrophobic alkyl chain, allows it to act as an effective emulsifier in creams and lotions, stabilizing oil-in-water emulsions.

Chiral Auxiliary in Asymmetric Synthesis

The presence of a stereocenter makes 2-Amino-2-methylbutan-1-ol a useful chiral auxiliary in asymmetric synthesis. It can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered. This application is particularly relevant in the synthesis of chiral drugs, where a specific enantiomer is required for therapeutic activity.

Caption: Use as a chiral auxiliary in asymmetric synthesis.

Synthesis and Manufacturing

The industrial synthesis of 2-Amino-2-methylbutan-1-ol typically involves the reduction of the corresponding nitro alcohol, 2-methyl-2-nitro-1-butanol. This reduction can be achieved through various methods, including catalytic hydrogenation.

General Synthetic Protocol: Catalytic Hydrogenation

A common laboratory and industrial-scale synthesis involves the following steps:

-

Reaction Setup: The nitro alcohol precursor, 2-methyl-2-nitro-1-butanol, is dissolved in a suitable solvent, typically methanol or ethanol, in a high-pressure reactor.

-

Catalyst Addition: A hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction mixture is heated and agitated to ensure efficient mixing and reaction.

-

Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by distillation or recrystallization to yield pure 2-Amino-2-methylbutan-1-ol.

Caption: General synthesis protocol for 2-Amino-2-methylbutan-1-ol.

Safety and Handling

2-Amino-2-methylbutan-1-ol is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Amino-2-methylbutan-1-ol is a valuable and versatile chemical with significant applications in the pharmaceutical and chemical industries. Its unique combination of a primary amine, a primary alcohol, and a chiral center allows it to function as an effective buffer, emulsifier, and chiral auxiliary. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

-

PubChem Compound Summary for CID 61139, 2-Amino-2-methyl-1-butanol. National Center for Biotechnology Information. [Link]

Synthesis of 2-Amino-2-methylbutan-1-ol from simple precursors

An In-depth Technical Guide to the Synthesis of 2-Amino-2-methylbutan-1-ol from Simple Precursors

Abstract

2-Amino-2-methylbutan-1-ol is a valuable chiral building block and functional intermediate in the synthesis of more complex molecules. Its structural motif, featuring a quaternary stereocenter, presents unique synthetic challenges and opportunities. This technical guide provides an in-depth exploration of key methodologies for the synthesis of 2-amino-2-methylbutan-1-ol from simple, readily available precursors. We will dissect several strategic approaches, including the reduction of α-amino acids, the Henry reaction pathway starting from nitroalkanes, and biocatalytic reductive amination. For each method, we will examine the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind procedural choices, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of 2-Amino-2-methylbutan-1-ol

Amino alcohols are a privileged class of organic compounds, serving as crucial intermediates and chiral auxiliaries in the pharmaceutical and fine chemical industries.[1] 2-Amino-2-methylbutan-1-ol (IUPAC name), with its characteristic tertiary carbinamine structure, is of particular interest.[2] The presence of both an amino and a hydroxyl group on a branched aliphatic chain makes it a versatile synthon for creating complex molecular architectures.[3] This guide focuses on robust and scalable methods for its preparation, emphasizing chemical logic, safety, and efficiency.

Strategic Synthesis Pathways

The synthesis of 2-amino-2-methylbutan-1-ol can be approached from several distinct retrosynthetic pathways. The choice of strategy often depends on factors such as the desired scale, available starting materials, stereochemical requirements, and cost considerations. We will explore three primary, well-established routes.

Caption: Overview of synthetic strategies for 2-amino-2-methylbutan-1-ol.

Route 1: Reduction of 2-Amino-2-methylbutanoic Acid

The most direct route to an amino alcohol is often the reduction of the corresponding amino acid.[4] This strategy leverages the commercial availability of α-amino acids and the high efficiency of modern reducing agents. The carboxylic acid moiety is reduced to a primary alcohol while preserving the amine function.

Mechanistic Considerations & Reagent Choice

Standard sodium borohydride (NaBH₄) is generally ineffective for the reduction of carboxylic acids.[5] Therefore, more powerful hydride donors are required.

-

Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[6] The reaction proceeds via the formation of an aluminum alkoxide complex, which is subsequently hydrolyzed to yield the alcohol.[7] Due to its high reactivity, LiAlH₄ reacts violently with water and protic solvents, necessitating anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF).[6]

-

Sodium Borohydride with Additives: To circumvent the hazards of LiAlH₄, alternative systems have been developed. A notable example is the NaBH₄/I₂ system, where iodine is believed to activate the carboxylic acid in situ, facilitating reduction by NaBH₄.[5][8]

Visualized Workflow

Caption: Workflow for the reduction of an amino acid to an amino alcohol.

Detailed Experimental Protocol (LiAlH₄ Reduction)

This protocol is a representative procedure adapted from general methods for amino acid reduction.[5][6][9]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄, ~3.0 molar equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve 2-amino-2-methylbutanoic acid (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen evolution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This sequence (the Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: Filter the resulting slurry, washing the solid residue thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-amino-2-methylbutan-1-ol.

Trustworthiness Note: The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. It must be performed with extreme care, under efficient cooling, and behind a safety shield.

Route 2: Synthesis via Nitroalkane Precursors

The nitroaldol or Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[10] The resulting nitro alcohol can then be reduced to the target amino alcohol. This route is highly versatile as it builds the carbon skeleton and introduces the nitrogen and oxygen functionalities in a convergent manner.

Mechanistic Considerations

-

Henry Reaction: 2-Nitropropane is deprotonated by a base to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde, such as propionaldehyde. Subsequent protonation yields the β-nitro alcohol, 2-methyl-2-nitrobutan-1-ol.[11]

-

Nitro Group Reduction: The nitro group is then reduced to a primary amine. This can be achieved via catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Raney Nickel or Palladium on carbon) or with chemical reducing agents.[12][13]

Visualized Workflow

Caption: Synthesis of 2-amino-2-methylbutan-1-ol via the Henry reaction.

Detailed Experimental Protocol

This protocol is based on general procedures for Henry reactions followed by nitro group reduction.[12][13]

-

Henry Reaction:

-

To a stirred solution of 2-nitropropane (1.1 equivalents) and propionaldehyde (1.0 equivalent) in an appropriate solvent (e.g., methanol or water), add a catalytic amount of a base such as triethylamine or an aqueous solution of sodium hydroxide at room temperature.

-

Stir the mixture for 24-48 hours. Monitor the reaction progress by TLC or GC.

-

After completion, neutralize the reaction mixture with dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 2-methyl-2-nitrobutan-1-ol. This intermediate may be purified by chromatography or used directly in the next step.

-

-

Catalytic Hydrogenation:

-

Dissolve the crude nitro alcohol in a solvent such as methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (as a slurry in the solvent) or 5-10% Palladium on Carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 2-amino-2-methylbutan-1-ol, which can be purified by vacuum distillation.

-

Route 3: Biocatalytic Reductive Amination

A modern and green approach to amino alcohol synthesis involves the use of enzymes.[14] Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source, offering high enantioselectivity under mild, aqueous conditions.[1][15]

Mechanistic Considerations

The overall transformation involves the conversion of a ketone to an amine. The AmDH enzyme, in the presence of a cofactor like NADH or NADPH, facilitates the formation of an imine intermediate from the α-hydroxy ketone and ammonia, which is then stereoselectively reduced to the final chiral amino alcohol. A cofactor regeneration system, often using a sacrificial substrate like glucose and a corresponding dehydrogenase (e.g., glucose dehydrogenase), is typically employed to make the process economically viable.[15]

Detailed Experimental Protocol (Conceptual)

This protocol outlines a general procedure for a biocatalytic reaction.[1][15]

-

Reaction Buffer: Prepare a buffered aqueous solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5-9.0).

-

Cofactor System: To the buffer, add the cofactor (e.g., NAD⁺, ~1 mM), the regeneration substrate (e.g., glucose, ~100 mM), and the regeneration enzyme (e.g., glucose dehydrogenase).

-

Enzyme and Substrate: Add the purified engineered amine dehydrogenase (AmDH) enzyme.

-

Initiation: Start the reaction by adding the substrate, 1-hydroxy-2-methylbutan-2-one.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

-

Monitoring and Workup: Monitor the formation of the product by HPLC. Once the reaction is complete, the enzyme can be denatured (e.g., by pH change or heat) and removed by centrifugation. The product can then be isolated from the aqueous solution by extraction or other purification methods.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Amino Acid Reduction | Route 2: Nitroalkane (Henry) | Route 3: Biocatalysis |

| Starting Materials | 2-Amino-2-methylbutanoic acid | 2-Nitropropane, Propionaldehyde | 1-Hydroxy-2-methylbutan-2-one |

| Key Reagents | LiAlH₄ or NaBH₄/I₂ | Base catalyst, H₂/Metal catalyst | Amine Dehydrogenase, Cofactor |

| Stereocontrol | Dependent on precursor chirality | Generally produces a racemate | High enantioselectivity possible |

| Yield | Generally good to high | Moderate to good over two steps | Can be high, but substrate-dependent |

| Safety Concerns | Highly reactive/flammable LiAlH₄ | Use of potentially hazardous nitroalkanes | Generally safe, aqueous conditions |

| Scalability | Well-established for scale-up | Suitable for industrial scale | Emerging, can be limited by enzyme cost |

| "Green" Chemistry | Poor (harsh reagents, organic solvents) | Moderate (catalytic step is good) | Excellent (mild, aqueous conditions) |

Conclusion

The synthesis of 2-amino-2-methylbutan-1-ol can be successfully achieved through various well-established chemical pathways. The reduction of the corresponding α-amino acid offers a direct and high-yielding route, provided a suitable chiral precursor is available. The Henry reaction provides a convergent and flexible method for constructing the carbon skeleton from simple aldehydes and nitroalkanes. For applications demanding high stereopurity and environmentally benign processes, biocatalytic reductive amination stands out as a powerful and increasingly viable alternative. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or manufacturing goal, balancing factors of cost, scale, safety, and stereochemical purity.

References

-

Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Catalysis, 2022 URL: [Link]

-

Title: Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols Source: Frontiers in Catalysis, 2021 URL: [Link]

- Title: Method for synthesizing (S)

- Source: Google Patents (CN103232351A)

-

Title: Synthesis of 2-Amino-n-butanol Source: PrepChem.com URL: [Link]

-

Title: Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-α-aminobutyrate Source: ResearchGate URL: [Link]

-

Title: Synthesis of 1,2-amino alcohols via catalytic C–H amidation of sp3 C–H bonds Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of dl-2-amino-1butanol Source: PrepChem.com URL: [Link]

-

Title: 2-amino-2-methylbutan-1-ol (C5H13NO) Source: PubChemLite URL: [Link]

- Source: Google Patents (US3944617A)

-

Title: 2-Amino-2-methylbutan-1-ol Source: PubChem URL: [Link]

-

Title: PROCESS DEVELOPMENT REPORT Source: Medicines for All institute (M4ALL) URL: [Link]

- Source: Google Patents (CN1911899A)

-

Title: Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin Source: ResearchGate URL: [Link]

-

Title: 2-Amino-3-methylbutanoic acid Source: ChemBK URL: [Link]

-

Title: Synthesis of Amino-Acid-Based Nitroalkenes Source: MDPI URL: [Link]

-

Title: The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... Source: ResearchGate URL: [Link]

-

Title: How will you prepare (i) 2-Methylbutan-1-ol from an alkene (ii) Cyclohexylmethanol from a Grignard reagent (iii) 1-phenylethanol from acetaldehyde Source: Vedantu URL: [Link]

-

Title: Synthesizing 2-methyl-2-butanol Source: Chemistry Stack Exchange URL: [Link]

-

Title: Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives Source: ResearchGate URL: [Link]

-

Title: Reduction of carboxylic acids to alcohols Source: Química Organica.org URL: [Link]

-

Title: 2-Amino-2-methylbutan-1-ol (70% in H2O) Source: Pharmaffiliates URL: [Link]

-

Title: Organic Chemistry II - Multistep Grignard Synthesis Problem Source: YouTube URL: [Link]

- Source: Google Patents (US4067905A)

-

Title: (Dl)-2-amino-2-methyl-butanoic acid Source: NIST WebBook URL: [Link]

- Source: Google Patents (US3855300A)

- Title: One kind synthesis (S)

-

Title: 1-Amino-2-methylbutan-2-ol Source: PubChem URL: [Link]

-

Title: reduction of carboxylic acids Source: Chemguide URL: [Link]

-

Title: Reduction of amino acids to corresponding amino alcohols Source: Chemistry Stack Exchange URL: [Link]

-

Title: Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: 2-Amino-2-methylbutane-1,4-diol Source: PubChem URL: [Link]

-

Title: Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids Source: National Institutes of Health URL: [Link]

-

Title: Stereospecific synthesis of α-methylated amino acids Source: ResearchGate URL: [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. 2-Amino-2-methylbutan-1-ol | C5H13NO | CID 10154017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Amino-2-methylbutan-1-ol | 78401-94-2 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 8. Page loading... [wap.guidechem.com]

- 9. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of Amino-Acid-Based Nitroalkenes [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Amino-2-methylbutan-1-ol: A Theoretical and Practical Analysis

By Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-amino-2-methylbutan-1-ol (CAS No. 10196-30-2), a chiral amino alcohol with significant potential in organic synthesis and drug development. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive methodologies to elucidate the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed theoretical framework for the structural identification and characterization of this molecule.

Introduction

2-Amino-2-methylbutan-1-ol is a primary amino alcohol featuring a chiral center at the C2 position. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and chiral ligands. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.

This guide addresses a critical gap in the available scientific literature by providing a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-amino-2-methylbutan-1-ol. The data presented herein is based on computational predictions, offering a robust and scientifically grounded reference for researchers working with this compound.

Molecular Structure and Key Features

The structural attributes of 2-amino-2-methylbutan-1-ol are foundational to interpreting its spectroscopic data. The molecule's structure is illustrated below, with systematic numbering for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 2-amino-2-methylbutan-1-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-amino-2-methylbutan-1-ol are discussed below. Predictions were generated using established computational methods.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are presented in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~2.5-4.0 (broad) | Singlet | 1H |

| -NH₂ | ~1.5-3.0 (broad) | Singlet | 2H |

| CH₂ (C1) | 3.35 | Singlet | 2H |

| CH₃ (C5) | 1.05 | Singlet | 3H |

| CH₂ (C3) | 1.45 | Quartet | 2H |

| CH₃ (C4) | 0.88 | Triplet | 3H |

Interpretation:

-

-OH and -NH₂ Protons: The chemical shifts of the hydroxyl and amine protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets due to rapid exchange.

-

CH₂ (C1): The two protons on C1 are diastereotopic due to the adjacent chiral center (C2). However, in many cases, they may appear as a singlet or a closely spaced AB quartet. The proximity to the electronegative oxygen atom shifts this signal downfield to approximately 3.35 ppm.

-

CH₃ (C5): The methyl group attached to the chiral center (C2) is a singlet as there are no adjacent protons to couple with. Its predicted chemical shift is around 1.05 ppm.

-

CH₂ (C3): The methylene protons on C3 are coupled to the methyl protons on C4, resulting in a predicted quartet. The chemical shift is expected around 1.45 ppm.

-

CH₃ (C4): The terminal methyl protons on C4 are coupled to the methylene protons on C3, leading to a triplet at approximately 0.88 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 68.5 |

| C2 | 57.0 |

| C3 | 32.0 |

| C4 | 8.5 |

| C5 | 23.0 |

Interpretation:

-

C1: This carbon, bonded to the hydroxyl group, is the most deshielded among the sp³ carbons, with a predicted chemical shift of approximately 68.5 ppm.

-

C2: The quaternary carbon, which is the chiral center bonded to the amino group, the C1 methylene, the C3 methylene, and the C5 methyl group, is expected to resonate around 57.0 ppm.

-

C3 and C4: The ethyl group carbons (C3 and C4) are predicted to appear at approximately 32.0 ppm and 8.5 ppm, respectively, which is typical for aliphatic carbons.

-

C5: The methyl carbon attached to the quaternary center is predicted to have a chemical shift of around 23.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3400-3300 (broad) | Alcohol |

| N-H Stretch | 3350-3250 (two bands) | Primary Amine |

| C-H Stretch | 2960-2850 | Alkane |

| N-H Bend | 1640-1560 | Primary Amine |

| C-O Stretch | 1050-1000 | Primary Alcohol |

Interpretation:

The IR spectrum is expected to be dominated by strong, broad absorptions in the high-frequency region corresponding to the O-H and N-H stretching vibrations. The presence of two distinct N-H stretching bands is characteristic of a primary amine. The alkane C-H stretches will appear just below 3000 cm⁻¹. The N-H bending vibration will be visible in the 1640-1560 cm⁻¹ region, and a strong C-O stretching band for the primary alcohol will be present around 1050-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Molecular Ion: The molecular formula of 2-amino-2-methylbutan-1-ol is C₅H₁₃NO, giving it a molecular weight of 103.16 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 103.

Predicted Fragmentation Pattern:

The primary fragmentation pathways are expected to be driven by the cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen).

Caption: Predicted major fragmentation pathways for 2-amino-2-methylbutan-1-ol in EI-MS.

Interpretation of Key Fragments:

-

m/z = 88: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 74: Loss of an ethyl radical (•C₂H₅) from the molecular ion.

-

m/z = 72: This prominent peak is likely due to the loss of the hydroxymethyl radical (•CH₂OH), resulting in a stable iminium ion. This is often a major fragmentation pathway for amino alcohols.

Synthesis Overview

A common synthetic route to 2-amino-2-methylbutan-1-ol involves the reduction of the corresponding nitro alcohol. For instance, the condensation of 2-nitrobutane with formaldehyde would yield 2-methyl-2-nitrobutan-1-ol, which can then be reduced to the target amino alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Conclusion

References

-

PubChem. 2-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. [Link][1][2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. SciFinder. [Link]

-

MestReNova. Mestrelab Research S.L. [Link]

-

ChemDraw. PerkinElmer. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-2-methylbutan-1-ol (CAS Number: 10196-30-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-Amino-2-methylbutan-1-ol

2-Amino-2-methylbutan-1-ol, identified by the CAS number 10196-30-2, is a chiral amino alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a primary amine and a primary alcohol on a branched pentane backbone, imparts a unique combination of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, potential hazards, and handling protocols, designed to equip researchers and drug development professionals with the critical information needed for its safe and effective use.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of 2-Amino-2-methylbutan-1-ol are foundational to its application in a laboratory setting. These properties influence its behavior in reactions, its solubility in various solvent systems, and the conditions required for its storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| IUPAC Name | 2-amino-2-methylbutan-1-ol | [1] |

| Synonyms | 1-Butanol, 2-amino-2-methyl-; 2-amino-2-methyl-1-butanol | [1] |

| Boiling Point | Not explicitly available for this isomer; related compound 1-amino-2-methylbutan-2-ol is 186.8°C at 760 mmHg | [2] |

| Density | Not explicitly available for this isomer; related compound 1-amino-2-methylbutan-2-ol is 0.918 g/cm³ | [2] |

| Refractive Index | Not explicitly available for this isomer; related compound 1-amino-2-methylbutan-2-ol is 1.451 | [2] |

| XLogP3 (Computed) | -0.3 | [1] |

Core Hazards and Risk Mitigation

A thorough understanding of the hazards associated with 2-Amino-2-methylbutan-1-ol is paramount for ensuring laboratory safety. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:[1]

The primary hazards are its corrosivity, causing severe skin burns and eye damage, and its potential for respiratory irritation.[1] It is also harmful if ingested.[1]

Experimental Workflow: Safe Handling and Storage Protocol

A self-validating system for handling 2-Amino-2-methylbutan-1-ol involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent procedural discipline.

1. Engineering Controls:

-

Fume Hood: All handling of 2-Amino-2-methylbutan-1-ol should be conducted in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Skin and Body Protection: A lab coat should be worn. For larger scale operations, consider a chemical-resistant apron or suit.

3. Handling Procedures:

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

-

Ventilation: Ensure adequate ventilation at all times.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

4. Storage:

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Emergency and First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Applications in Synthesis

2-Amino-2-methylbutan-1-ol's bifunctional nature makes it a useful intermediate in organic synthesis. Its primary amine can undergo a variety of reactions, including amidation and Schiff base formation, while the primary alcohol can be oxidized or esterified. These functionalities allow for its incorporation into a wide range of larger, more complex molecules. Patents suggest its use in the synthesis of various chemical entities, highlighting its role as a versatile building block.[1]

Illustrative Synthetic Pathway: Conceptual Diagram

The synthesis of amino alcohols like 2-Amino-2-methylbutan-1-ol can often be achieved through the reduction of a corresponding amino acid or its ester. The following diagram illustrates a conceptual pathway for the synthesis of a related compound, (S)-2-aminobutanol, from (S)-2-aminobutyric acid, which provides a plausible model for the synthesis of 2-Amino-2-methylbutan-1-ol from its corresponding amino acid precursor.[3]

Caption: Conceptual synthesis of 2-Amino-2-methylbutan-1-ol.

Conclusion

2-Amino-2-methylbutan-1-ol (CAS 10196-30-2) is a valuable chiral building block with clear utility in synthetic chemistry. However, its significant corrosive hazards necessitate a robust and well-documented safety protocol. By adhering to the guidelines outlined in this technical guide, researchers can safely harness the synthetic potential of this compound while minimizing risk.

References

-

PubChem. 2-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents. Process for manufacturing 2-aminobutanol.

- Google Patents. Synthesis of dl-2-amino-1-butanol.

-

ResearchGate. Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-α-aminobutyrate. [Link]

- Google Patents. One kind synthesis (S) The method of 2 amino butanols.

-

PubChem. 1-Amino-2-methylbutan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-2-methyl-1-butanol. National Center for Biotechnology Information. [Link]

-

Australian Government Department of Health. 1-Butanol, 2-amino-: Human health tier II assessment. [Link]

-

PubChem. 3-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 2-Amino-2-methylbutan-1-ol (70% in H2O). [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-2-methylbutan-1-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-amino-2-methylbutan-1-ol, a key amino alcohol intermediate in various industrial and pharmaceutical applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of 2-amino-2-methylbutan-1-ol, its solubility profile in a range of common organic solvents, and the underlying principles governing its dissolution.

Physicochemical Properties of 2-Amino-2-methylbutan-1-ol

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent physical and chemical properties. 2-Amino-2-methylbutan-1-ol (IUPAC name: 2-amino-2-methylbutan-1-ol) is a chiral amino alcohol with the chemical formula C₅H₁₃NO.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1][2] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Clear, colorless liquid (at room temperature) | [3] |

| Boiling Point | Approximately 186.8°C at 760 mmHg | [4] |

| Density | Approximately 0.918 g/cm³ | [4] |

| XLogP3-AA (Predicted Octanol-Water Partition Coefficient) | -0.3 | [1][2][4][5] |

The structure of 2-amino-2-methylbutan-1-ol, featuring both a primary amine (-NH₂) and a primary alcohol (-OH) functional group, is central to its solubility characteristics. These groups are capable of acting as both hydrogen bond donors and acceptors, a critical factor in its interaction with various solvents.[4][6] The negative XLogP3-AA value indicates a hydrophilic character, suggesting a preference for polar environments.[1][2][4][5]

Solubility Profile in Organic Solvents

Precise, experimentally determined quantitative solubility data for 2-amino-2-methylbutan-1-ol in a wide array of organic solvents is not extensively available in published literature. Therefore, the following table provides a combination of qualitative descriptions found in literature for similar compounds and reasoned estimations based on the principle of "like dissolves like" and the known physicochemical properties of 2-amino-2-methylbutan-1-ol. These estimations are intended to guide solvent selection for various applications.

| Solvent | Solvent Type | Predicted Solubility (at 25°C) | Rationale for Estimation |

| Alcohols | |||

| Methanol | Polar Protic | Highly Soluble / Miscible | The high polarity and hydrogen bonding capability of methanol closely match those of 2-amino-2-methylbutan-1-ol, leading to strong intermolecular forces and high solubility. |

| Ethanol | Polar Protic | Highly Soluble / Miscible | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate strong interactions with the amino and hydroxyl groups of the solute.[4][7] |

| Ketones | |||

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor. While it cannot donate hydrogen bonds, its polarity allows for favorable dipole-dipole interactions. |

| Esters | |||

| Ethyl Acetate | Moderately Polar Aprotic | Moderately Soluble | Ethyl acetate is less polar than acetone and has limited hydrogen bonding capability. Solubility is expected to be moderate due to a balance of polar and nonpolar characteristics. |

| Ethers | |||

| Diethyl Ether | Nonpolar | Slightly Soluble | As a largely nonpolar solvent with weak hydrogen bond accepting capabilities, diethyl ether is a poor solvent for the highly polar 2-amino-2-methylbutan-1-ol. |

| Hydrocarbons | |||

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar solvent, and the significant difference in polarity between it and the highly polar 2-amino-2-methylbutan-1-ol results in very weak intermolecular forces and thus, insolubility. |

| Toluene | Nonpolar (Aromatic) | Slightly Soluble | While nonpolar, the pi-system of the aromatic ring in toluene can induce some weak dipole interactions, potentially leading to slightly greater solubility than in aliphatic hydrocarbons like hexane. |

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-amino-2-methylbutan-1-ol is a multifactorial phenomenon governed by the interplay of solute-solvent interactions. The following diagram illustrates the key molecular interactions at play.

Caption: Key molecular properties of 2-amino-2-methylbutan-1-ol and a solvent that determine solubility.

Hydrogen Bonding

The primary driver of 2-amino-2-methylbutan-1-ol's solubility in protic solvents is its ability to form strong hydrogen bonds. The hydroxyl (-OH) and amino (-NH₂) groups can both donate hydrogen atoms, while the lone pairs of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[6] Solvents that can participate in this hydrogen bonding network, such as alcohols, will readily dissolve 2-amino-2-methylbutan-1-ol.

Polarity

The principle of "like dissolves like" is fundamental to predicting solubility. 2-Amino-2-methylbutan-1-ol is a highly polar molecule due to the presence of the electronegative oxygen and nitrogen atoms. Consequently, it exhibits high solubility in polar solvents and poor solubility in nonpolar solvents.

Molecular Size and Shape

While electronic factors are dominant, the molecular size and shape of both the solute and solvent can influence solubility. The relatively small size of 2-amino-2-methylbutan-1-ol allows it to be easily solvated by smaller solvent molecules.

Experimental Determination of Solubility: A Standard Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal saturation method is a widely accepted and reliable technique.[6]

Isothermal Saturation Method Workflow

Caption: A typical workflow for determining the solubility of 2-amino-2-methylbutan-1-ol using the isothermal saturation method.

Analytical Quantification

The concentration of the dissolved 2-amino-2-methylbutan-1-ol in the saturated solution can be determined by several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method, particularly useful for complex matrices.

-

Gas Chromatography (GC): Suitable for volatile compounds and can provide high resolution.

-

UV-Vis Spectroscopy: A simpler and faster method, but may be less specific if other components in the solution absorb at similar wavelengths.

Conclusion

References

-

Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. MDPI. [Link]

-

2-Amino-2-methylbutan-1-ol | C5H13NO | CID 10154017. PubChem. [Link]

-

3-Amino-2-methylbutan-1-ol | C5H13NO | CID 12542086. PubChem. [Link]

-

2-amino-2-methylbutan-1-ol (C5H13NO). PubChemLite. [Link]

-

1-Amino-2-methylbutan-2-ol | C5H13NO | CID 3016656. PubChem. [Link]

-

CAS No : 10196-30-2 | Product Name : 2-Amino-2-methylbutan-1-ol (70% in H2O). Pharmaffiliates. [Link]

-

2-methylbutan-1-ol. ChemBK. [Link]

-

(2S)-4-Amino-2-methylbutan-1-OL | C5H13NO | CID 11412351. PubChem. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. Thomas E. Needham, Jr.. [Link]

-

2-Methyl-1-butanol | C5H12O | CID 8723. PubChem. [Link]

-

2-Methyl-1-butanol (CAS 137-32-6) - Chemical & Physical Properties. Cheméo. [Link]

-

Cas 96-20-8,2-AMINO-1-BUTANOL. LookChem. [Link]

-

2-Amino-1-butanol | C4H11NO | CID 22129. PubChem. [Link]

-

Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. MDPI. [Link]

-

(r)-(-)-2-amino-3-methyl-1-butanol. Tradeindia. [Link]

-

2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. PubChem. [Link]

-

2-Methyl-1-butanol. Wikipedia. [Link]

-

SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. IUPAC. [Link]

-

2-Methylbutyl Acetate | C7H14O2 | CID 12209. PubChem. [Link]

-

2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378. PubChem. [Link]

-

Solvent Miscibility Table. MilliporeSigma. [Link]

-

SOLVENT MISCIBILITY TABLE. Phenomenex. [Link]

Sources

- 1. 2-Amino-2-methylbutan-1-ol | C5H13NO | CID 10154017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-amino-2-methylbutan-1-ol (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 3. lookchem.com [lookchem.com]

- 4. Buy 1-Amino-2-methylbutan-2-ol | 51411-49-5 [smolecule.com]

- 5. 1-Amino-2-methylbutan-2-ol | C5H13NO | CID 3016656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (r)-(-)-2-amino-3-methyl-1-butanol - Cas 4276-09-9, Pharmaceutical Grade For Drug Synthesis And Organic Intermediate Applications, Clear To Pale Yellow Liquid With Mild Amine Odor at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

An In-depth Technical Guide to the Stereochemistry of 2-Amino-2-methylbutan-1-ol and its Enantiomers

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 2-amino-2-methylbutan-1-ol, a chiral amino alcohol with significant potential in pharmaceutical synthesis and asymmetric catalysis. The document delineates the fundamental principles of its chirality, presents detailed, field-proven protocols for the synthesis of the racemic mixture, and offers a robust methodology for the resolution of its constituent enantiomers via diastereomeric salt formation. Furthermore, this guide includes a step-by-step protocol for the analytical validation of enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC). A comparative analysis of the known applications and properties of the individual (R)- and (S)-enantiomers is provided, underscoring the critical importance of stereoisomeric purity in research and development. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods effectively.

Introduction: The Significance of Chirality in 2-Amino-2-methylbutan-1-ol

2-Amino-2-methylbutan-1-ol, with the chemical formula C₅H₁₃NO, is a chiral molecule possessing a single stereocenter at the C2 position.[1] This quaternary carbon is bonded to four different substituents: an amino group, a methyl group, an ethyl group, and a hydroxymethyl group. Consequently, the molecule exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-amino-2-methylbutan-1-ol and (S)-2-amino-2-methylbutan-1-ol.

The distinct spatial arrangement of these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. This stereochemical distinction is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may exhibit the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[2] Therefore, the ability to synthesize and isolate stereochemically pure enantiomers of chiral building blocks like 2-amino-2-methylbutan-1-ol is a critical prerequisite for the development of safe and effective pharmaceuticals. This guide provides the necessary technical details to achieve this.

Synthesis of Racemic 2-Amino-2-methylbutan-1-ol

A common and effective route to racemic 2-amino-2-methylbutan-1-ol involves the synthesis of a nitroalkane precursor followed by its reduction. This multi-step process is detailed below.

Synthesis of 2-Methyl-2-nitrobutanol

This procedure is adapted from methodologies for the synthesis of similar nitro alcohols.[3]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve paraformaldehyde (1.0 equivalent) in an appropriate alcohol solvent (e.g., methanol). Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equivalents).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add 2-nitropropane (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield 2-methyl-2-nitrobutan-1-ol.

Reduction of 2-Methyl-2-nitrobutanol to Racemic 2-Amino-2-methylbutan-1-ol

The reduction of the nitro group to a primary amine is a standard transformation.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-methyl-2-nitrobutanol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation using a hydrogen-filled balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield racemic 2-amino-2-methylbutan-1-ol. Further purification can be achieved by distillation under reduced pressure.

Enantiomeric Resolution via Diastereomeric Salt Formation

The classical method of resolving a racemic amine involves the formation of diastereomeric salts with a chiral acid. This protocol is adapted from a similar resolution of 2-amino-1-butanol.

Principle of Resolution

The reaction of a racemic mixture of 2-amino-2-methylbutan-1-ol with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: ((R)-amine)-(L-tartrate) and ((S)-amine)-(L-tartrate). These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 2-amino-2-methylbutan-1-ol (1.0 equivalent) in a minimal amount of a suitable warm solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same warm solvent. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to enhance the purity of the less soluble salt that crystallizes.

-

Crystallization: Slowly add the tartaric acid solution to the stirred amine solution. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold solvent.

-

Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the isolated salt from the same solvent.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 2 M NaOH solution) until the pH is strongly basic (pH > 11).

-

Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Purification and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-2-methylbutan-1-ol.

Workflow Diagram

Sources

A Technical Guide to the Commercial Sourcing of 2-Amino-2-methylbutan-1-ol for Pharmaceutical Research and Development

Executive Summary

2-Amino-2-methylbutan-1-ol is a chiral amino alcohol that serves as a valuable building block in synthetic organic chemistry. Its structural features make it a key intermediate in the development of novel pharmaceutical agents and other specialty chemicals. For researchers, scientists, and drug development professionals, securing a reliable supply of this reagent with appropriate purity is a critical first step in any research campaign. This guide provides an in-depth overview of the commercial availability of 2-Amino-2-methylbutan-1-ol (CAS No. 10196-30-2), detailing major suppliers, available grades, and critical considerations for procurement and quality control. Furthermore, it outlines a robust workflow for supplier selection and incoming material verification to ensure experimental reproducibility and compliance with regulatory standards.

Introduction to 2-Amino-2-methylbutan-1-ol: A Profile

2-Amino-2-methylbutan-1-ol is an organic compound featuring a primary alcohol and a tertiary amine functional group. The presence of a stereocenter at the C2 position makes it a chiral molecule, existing as (R) and (S) enantiomers. This chirality is of particular interest in drug development, where stereochemistry often dictates pharmacological activity.

Chemical Identity:

Its utility in pharmaceutical synthesis is primarily as a chiral building block. The amine and alcohol functionalities provide reactive handles for constructing more complex molecules, such as ligands for asymmetric catalysis or integral components of active pharmaceutical ingredients (APIs).

A structurally similar, and more commonly available compound, is 2-Amino-2-methyl-1-propanol (AMP), CAS 124-68-5. While not a direct substitute due to the difference in the alkyl chain (ethyl vs. methyl), its commercial landscape is often more mature, and it is frequently used as a pH buffer and in the synthesis of other molecules.[3][4] For certain applications where the specific ethyl group is not critical, researchers may consider AMP as a potential alternative.

Supplier Landscape and Commercial Availability

The commercial availability of 2-Amino-2-methylbutan-1-ol is primarily geared towards research and development quantities. While large-scale production exists, it is less of a commodity chemical compared to simpler amino alcohols. Suppliers typically offer this compound with purities suitable for laboratory synthesis.

Purity Grades and Their Significance:

-

Reagent Grade (>95%): This is the most common grade available. It is suitable for most bench-scale synthetic applications and early-stage discovery research. Suppliers like AA Blocks offer various quantities at this purity level.[2]

-

High-Purity Grade (>98%): For applications requiring greater material certainty, such as in later-stage preclinical development or for use as a reference standard, a higher purity grade is necessary.

-

GMP (Good Manufacturing Practice) Grade: For clinical trial material and commercial API synthesis, sourcing from a GMP-compliant manufacturer is mandatory. This ensures full traceability, documented quality control, and regulatory compliance. Availability of GMP-grade 2-Amino-2-methylbutan-1-ol is limited and often requires custom synthesis contracts.

Directory of Key Commercial Suppliers

Sourcing for 2-Amino-2-methylbutan-1-ol and its common alternative is fragmented between larger distributors and specialized building-block providers. The following table summarizes offerings from several known suppliers. Note: Availability and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Compound Name | CAS Number | Offered Purity/Grades | Available Quantities |

| AA Blocks | 2-Amino-2-methylbutan-1-ol | 10196-30-2 | 95% | 50mg - 10g[2] |

| Anax Laboratories | 2-amino-2-methylbutan-1-ol | 10196-30-2 | >96% | Inquiry-based[5] |

| Pharmaffiliates | 2-Amino-2-methylbutan-1-ol (70% in H2O) | 10196-30-2 | 70% solution | Inquiry-based[6] |

| Advanced ChemBlocks | (S)-2-amino-2-methylbutan-1-ol | 22464-36-4 | 95% | Inquiry-based[7] |

| Sigma-Aldrich (Merck) | 2-Amino-2-methyl-1-propanol | 124-68-5 | ≥90% (GC), technical grade | 250mL - bulk[3] |

| Fisher Scientific | 2-Amino-2-methyl-1-propanol | 124-68-5 | Various (distributes Sigma-Aldrich) | 25mL - 200L[8] |

| Brenntag | AMP-95 (2-amino-2-methyl-1-propanol) | 124-68-5 | 95% | Bulk industrial quantities[4] |

Procurement and Qualification Workflow for R&D

A systematic approach to sourcing and qualifying chemical reagents is paramount in a regulated research environment. The following workflow ensures that the procured material meets the necessary standards for its intended use.

Diagram: Supplier & Material Qualification Workflow

Caption: A two-phase workflow for sourcing and qualifying chemical reagents.

Protocol: Incoming Quality Control of 2-Amino-2-methylbutan-1-ol

This protocol outlines a standard procedure for verifying the identity and purity of a newly received batch of 2-Amino-2-methylbutan-1-ol.

Objective: To confirm that the received material matches the supplier's Certificate of Analysis (CoA) and is suitable for its intended research application.

Materials:

-

Received 2-Amino-2-methylbutan-1-ol sample

-

Deuterated chloroform (CDCl3) for NMR

-

HPLC-grade acetonitrile and water

-

Reference standard (if available)

Methodology:

-

Documentation Review:

-

Cross-reference the container label with the purchase order and the supplier's CoA.

-

Verify the CAS number, lot number, and any stated purity values.

-

-

Visual Inspection:

-

Observe the physical state and color of the material. 2-Amino-2-methylbutan-1-ol should be a clear, colorless to pale yellow liquid or a low-melting solid.

-

Note any particulates or discoloration.

-

-

Identity Verification (¹H NMR Spectroscopy):

-

Prepare a sample by dissolving ~5-10 mg of the material in ~0.6 mL of CDCl3.

-

Acquire a ¹H NMR spectrum.

-

Expected Chemical Shifts (δ, ppm): The spectrum should be consistent with the structure. Expect signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), the methylene group adjacent to the alcohol (a singlet), and broad signals for the -OH and -NH2 protons.

-

Compare the acquired spectrum to a reference spectrum or the predicted spectrum to confirm identity.

-

-

Purity Assessment (HPLC-UV):

-

Rationale: As the molecule lacks a strong chromophore, direct UV detection can be challenging. This method is best for detecting UV-active impurities. Derivatization may be required for sensitive quantification.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Column: C18 reverse-phase column.

-

Detection: UV detector at a low wavelength (e.g., 200-210 nm).

-

Procedure: a. Prepare a dilute solution of the sample in the mobile phase. b. Inject the sample onto the HPLC system. c. Analyze the resulting chromatogram for the presence of impurity peaks. d. Calculate the area percentage of the main peak to estimate purity relative to other UV-absorbing components.

-

-

-

If the analytical results are consistent with the CoA and meet the pre-defined specifications, release the material from quarantine for laboratory use.

-

If discrepancies are found, the material should remain in quarantine, and the supplier should be contacted immediately.

-

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of 2-Amino-2-methylbutan-1-ol and ensure laboratory safety.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is corrosive and can cause skin irritation and serious eye damage.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Pharmaffiliates recommends refrigerated storage (2-8°C) for its aqueous solution.[6]

-

Safety Data Sheet (SDS): Always consult the supplier-specific SDS before handling the material. The SDS contains comprehensive information on hazards, first-aid measures, and emergency procedures.

Conclusion

2-Amino-2-methylbutan-1-ol is an accessible chemical building block vital for specialized synthetic applications in drug discovery. While a range of suppliers offer this reagent in research quantities, scientists must adopt a rigorous procurement and qualification strategy. By carefully selecting suppliers based on transparency and quality systems, and by implementing a robust incoming material verification protocol, research organizations can ensure the integrity of their starting materials. This diligence is the foundation of reproducible science and the successful progression of drug development programs.

References

-

LookChem. (n.d.). CAS 124-68-5 Aminomethyl Propanol PH Adjuster 2-Amino-2-methyl-1-propanol AMP-95. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-2-methylbutan-1-ol (70% in H2O). Retrieved from [Link]

-

Brenntag. (n.d.). Buy AMP-95 from brenntag Norway suppliers | 124-68-5. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-Amino-2-methyl-1-propanol(CAS# 124-68-5). Retrieved from [Link]

-

AA Blocks. (n.d.). 10196-30-2 | 2-Amino-2-methylbutan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10154017, 2-Amino-2-methylbutan-1-ol. Retrieved from [Link]

Sources

- 1. 2-Amino-2-methylbutan-1-ol | C5H13NO | CID 10154017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. 2-Amino-2-methyl-1-propanol technical, = 90 GC 124-68-5 [sigmaaldrich.com]

- 4. Buy AMP-95 from brenntag Norway suppliers | 124-68-5 | Brenntag [brenntag.com]

- 5. anaxlab.com [anaxlab.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (S)-2-amino-2-methylbutan-1-ol 95% | CAS: 22464-36-4 | AChemBlock [achemblock.com]

- 8. CAS RN 124-68-5 | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Analogs and Derivatives of 2-Amino-2-methylbutan-1-ol: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Amino-2-methylbutan-1-ol and its analogs and derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical synthesis, properties, and potential therapeutic applications of this class of compounds. This document emphasizes the causal relationships in experimental design and provides self-validating protocols, grounded in authoritative scientific literature.

Introduction: The Significance of the Amino Alcohol Scaffold

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This bifunctionality imparts unique physicochemical properties, making them versatile building blocks in organic synthesis and crucial pharmacophores in medicinal chemistry. Over 30% of small-molecule drugs contain residues of tailor-made amino acids or the amino alcohols and diamines derived from them.[1] The ability of the amino and hydroxyl groups to participate in hydrogen bonding and act as nucleophiles or bases allows for a wide range of chemical modifications and interactions with biological targets.

2-Amino-2-methylbutan-1-ol, a chiral amino alcohol, represents a valuable scaffold for the development of novel therapeutic agents. Its derivatives have been explored for a variety of biological activities, with a particular emphasis on their potential as enzyme inhibitors, including in the realm of oncology. This guide will delve into the synthesis of analogs and derivatives of 2-Amino-2-methylbutan-1-ol, explore their physicochemical properties, and discuss their potential as modulators of key signaling pathways implicated in disease.

Physicochemical Properties of the Core Moiety

Understanding the fundamental properties of 2-Amino-2-methylbutan-1-ol is essential for the rational design of its derivatives.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-methylbutan-1-ol | PubChem |

| CAS Number | 10196-30-2 | PubChem |

| Molecular Formula | C5H13NO | PubChem |

| Molecular Weight | 103.16 g/mol | PubChem |

| XLogP3-AA | -0.3 | Smolecule |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

The negative XLogP3-AA value indicates a hydrophilic character, suggesting good solubility in polar solvents.[2] The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) facilitates interactions with biological macromolecules.

Synthesis of Analogs and Derivatives

The functionalization of 2-Amino-2-methylbutan-1-ol can be strategically directed to either the amino or the hydroxyl group, or both, to generate a diverse library of compounds. The choice of synthetic route is dictated by the desired structural modifications and the need to control selectivity.

N-Functionalization: Alkylation and Acylation

Modification of the primary amino group is a common strategy to modulate the basicity, lipophilicity, and steric bulk of the molecule, which can significantly impact its biological activity.

N-alkylation introduces alkyl or arylalkyl groups to the nitrogen atom. Reductive amination and direct alkylation with alcohols are two effective methods.

Experimental Protocol: Reductive Amination

This protocol describes the N-benzylation of 2-Amino-2-methylbutan-1-ol.

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-2-methylbutan-1-ol (1.0 eq) in methanol.

-

Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution and stir at room temperature for 1 hour to form the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC), quench with water and extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Causality: The initial formation of the imine is crucial for the subsequent reduction by sodium borohydride. The choice of a protic solvent like methanol facilitates both the imine formation and the reduction step.

N-acylation introduces an acyl group, forming an amide linkage. This modification can alter the electronic properties and hydrogen bonding capacity of the molecule.

Experimental Protocol: N-Acetylation

-

Reaction Setup: Dissolve 2-Amino-2-methylbutan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Acylating Agent Addition: Cool the mixture to 0°C and add acetyl chloride (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

O-Functionalization: Alkylation and Esterification

Modification of the primary hydroxyl group can influence the compound's polarity and its ability to act as a hydrogen bond donor.

O-alkylation introduces an ether linkage. This can be achieved using a strong base to deprotonate the hydroxyl group followed by reaction with an alkyl halide.

Experimental Protocol: O-Benzylation

-

Amine Protection: First, protect the amino group of 2-Amino-2-methylbutan-1-ol with a suitable protecting group (e.g., Boc anhydride) to prevent N-alkylation.

-

Deprotonation: In an inert atmosphere, dissolve the N-protected amino alcohol in anhydrous THF and cool to 0°C. Add a strong base such as sodium hydride (1.2 eq) portion-wise.

-

Alkylation: After gas evolution ceases, add benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature.

-

Work-up and Deprotection: Quench the reaction with water and extract the product. After purification of the O-benzylated intermediate, remove the N-protecting group under appropriate conditions (e.g., TFA for a Boc group).

Causality: The protection of the more nucleophilic amino group is essential for selective O-alkylation. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol without competing side reactions.

Esterification introduces an ester linkage, which can serve as a prodrug moiety or modulate the compound's pharmacokinetic properties.

Experimental Protocol: O-Acetylation

-

Amine Protection: Protect the amino group of 2-Amino-2-methylbutan-1-ol as its hydrochloride salt by treating it with HCl.

-

Esterification: Suspend the amino alcohol hydrochloride in acetic anhydride and heat the mixture.

-

Work-up and Deprotection: After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess anhydride. Neutralize the solution with a base (e.g., sodium bicarbonate) to deprotect the amine and extract the O-acetylated product.

Causality: By converting the amine to its hydrochloride salt, its nucleophilicity is suppressed, allowing for the selective acylation of the hydroxyl group.

Biological Applications and Mechanisms of Action

Derivatives of amino alcohols are of significant interest in drug discovery due to their diverse biological activities. One of the most promising areas of application is in the development of kinase inhibitors.

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism.[3] Dysregulation of RTK signaling is a hallmark of many cancers. The amino alcohol scaffold can be incorporated into molecules designed to bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity.

Compounds derived from 1-amino-2-methylbutan-2-ol have shown promise in modulating biological pathways, particularly those involving tyrosine kinases.[2] Such activity is crucial for developing treatments for various diseases, including cancer and neurological disorders.[2]

Key Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a well-characterized RTK that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the Ras/MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[4] Mutations leading to the hyperactivation of EGFR are common in various cancers.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of amino alcohol derivatives.

The EphB4 receptor, another member of the RTK family, and its ligand ephrin-B2 are involved in processes such as angiogenesis, cell migration, and proliferation.[1] Overexpression of EphB4 has been observed in various cancers, making it an attractive therapeutic target.[5] Inhibition of EphB4 can lead to reduced tumor growth and angiogenesis.[6]

Figure 2: Overview of the EphB4 signaling pathway and its inhibition.